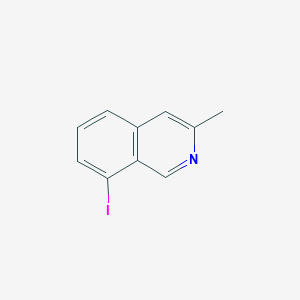

8-Iodo-3-methylisoquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8IN |

|---|---|

Molecular Weight |

269.08 g/mol |

IUPAC Name |

8-iodo-3-methylisoquinoline |

InChI |

InChI=1S/C10H8IN/c1-7-5-8-3-2-4-10(11)9(8)6-12-7/h2-6H,1H3 |

InChI Key |

UKROIDNNYYMWBO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=N1)C(=CC=C2)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 8 Iodo 3 Methylisoquinoline and Its Derivatives

Strategies for the Regioselective Introduction of Iodine at the C-8 Position

Introducing an iodine atom specifically at the C-8 position of the isoquinoline (B145761) scaffold is a critical step. This is often challenging due to the electronic properties of the heterocyclic ring, which can direct functionalization to other positions.

Direct C-H iodination offers an atom-economical approach to introduce iodine onto the isoquinoline ring. These methods avoid the need for pre-functionalization, thereby shortening the synthetic sequence. Transition metal catalysis is often employed to achieve high regioselectivity. For instance, rhodium and iridium catalytic systems have been developed for the direct iodination of quinoline (B57606) N-oxides at the C-8 position. researchgate.net This regioselectivity is achieved through the formation of a chelated metalacycle intermediate with the N-oxide, directing the functionalization to the C-8 position. researchgate.netrsc.org While these methods have been demonstrated on quinoline N-oxides, the principle can be extended to isoquinoline systems. The use of an N-oxide directing group is a powerful strategy to control regioselectivity in C-H functionalization reactions. rsc.org

Recent advancements have also shown that palladium(II) catalysis, in conjunction with a chiral ligand, can achieve atroposelective C-H iodination of 1-phenylisoquinoline (B189431) N-oxides. mdpi.comchemrxiv.org This highlights the potential of directed C-H activation for introducing iodine at specific positions with high control. Furthermore, metal-free direct iodination methods using molecular iodine have been developed, although achieving C-8 selectivity can be challenging and often depends on the substrate's electronic properties. rsc.orgrsc.orgrsc.org

An alternative to direct C-H iodination involves the initial introduction of a functional group at the C-8 position that can be subsequently converted to an iodo group. A common strategy is the Sandmeyer reaction, where an amino group at the C-8 position is diazotized and then treated with an iodide salt. rsc.org This requires the synthesis of 8-amino-3-methylisoquinoline as a precursor.

Another pre-functionalization strategy is the use of a directing group that can be later removed or transformed. For example, a hydroxyl group at C-8 can be converted to a triflate, which then undergoes a palladium-catalyzed conversion to the corresponding iodide. acs.org This approach offers excellent regiocontrol, as the initial placement of the hydroxyl group dictates the final position of the iodine.

The Finkelstein reaction, which involves the conversion of a bromo or chloro substituent to an iodo group, is another viable method. rsc.orgrsc.orgrsc.org This would necessitate the synthesis of 8-bromo- or 8-chloro-3-methylisoquinoline (B13566611) as the starting material.

De Novo Isoquinoline Ring Construction Incorporating C-8 Iodine and C-3 Methyl Moieties

De novo synthesis involves constructing the isoquinoline ring from acyclic precursors. This approach offers the advantage of introducing the desired substituents at the C-3 and C-8 positions during the ring formation process, often providing excellent control over the final structure. pnas.orgpnas.org

Transition metal-catalyzed reactions are powerful tools for the de novo synthesis of isoquinolines, allowing for the convergent assembly of complex structures from simple starting materials. snnu.edu.cn

Palladium catalysis is widely used in the synthesis of isoquinolines. The Larock isoquinoline synthesis, for example, involves the palladium-catalyzed reaction of o-alkynylbenzaldimines with various coupling partners. acs.org To synthesize 8-iodo-3-methylisoquinoline via this method, one could envision starting with a 2-alkynyl-3-iodobenzaldehyde derivative. Reaction with an appropriate amine would form the corresponding imine, which upon palladium-catalyzed cyclization would yield the desired 8-iodo-isoquinoline scaffold. The methyl group at C-3 can be introduced by using a propyne (B1212725) derivative as the alkyne component. acs.org

Another palladium-catalyzed approach involves the α-arylation of ketones. pnas.orgpnas.org This strategy could be adapted by using a ketone that would ultimately form the C-3 methyl group and an aryl halide precursor bearing the C-8 iodo substituent.

| Catalyst/Reagents | Starting Materials | Product | Yield | Reference |

| Pd(OAc)₂, (S)-7a | 1-(Naphthalen-1-yl)isoquinoline N-oxide, NIS | Axially chiral iodinated product | High s-factor | sci-hub.box |

| Pd(II), N-benzoyl-L-phenylalanine | 1-Phenylisoquinoline N-oxide, NIS | Axially chiral biaryl N-oxide | Up to 99% | mdpi.com |

| Pd(OAc)₂, various ligands | o-(1-Alkynyl)benzaldimines, electrophiles | 3,4-Disubstituted isoquinolines | Up to 98% | acs.org |

Table 1: Examples of Palladium-Catalyzed Reactions for Isoquinoline Synthesis and Functionalization

Rhodium(III)-catalyzed C-H activation and cyclization reactions have emerged as a highly efficient method for constructing isoquinoline derivatives. rsc.orgwhiterose.ac.ukhbni.ac.in These reactions often proceed with high regioselectivity and functional group tolerance. A common approach involves the reaction of benzimidates or ketoximes with alkynes. rsc.orgwhiterose.ac.uk

To synthesize this compound, a potential route would involve the reaction of an O-acetyl ketoxime derived from a 2-iodobenzyl ketone with propyne. The rhodium(III) catalyst would facilitate the C-H activation of the aromatic ring and subsequent annulation with the alkyne, directly installing the methyl group at the C-3 position and incorporating the iodine at C-8 from the starting material. whiterose.ac.uk

| Catalyst/Reagents | Starting Materials | Product | Yield | Reference |

| [RhCpCl₂]₂, AgSbF₆ | Benzimidates, Allyl carbonates | Isoquinoline derivatives | - | rsc.org |

| [RhCpCl₂]₂, AgSbF₆ | (E)-1-(4-iodophenyl)ethanone O-acetyl oxime | 6-Iodo-1-methylisoquinoline | 64% | whiterose.ac.uk |

| Chiral CpRh(III) complex, NIS | 1-Aryl isoquinolines | Axially chiral biaryl iodides | Up to 99% | mdpi.comresearchgate.net |

Table 2: Examples of Rhodium(III)-Catalyzed Reactions for Isoquinoline Synthesis and Functionalization

Transition Metal-Catalyzed Annulation and Cyclization Reactions

Copper and Cobalt-Catalyzed Cyclizations

Transition metal catalysis provides powerful tools for the construction of the isoquinoline skeleton. Copper and cobalt catalysts, in particular, have been employed in cyclization reactions that form the core structure through intramolecular C-C or C-N bond formation.

Copper-Catalyzed Cyclizations: Copper-catalyzed methods are versatile for synthesizing isoquinolines, often proceeding through the cyclization of iminoalkynes. nih.gov In a typical sequence, an ortho-halo-benzaldehyde, such as 2-iodobenzaldehyde (B48337), is first coupled with a terminal alkyne (e.g., propyne to install the 3-methyl group) via a Sonogashira reaction. The resulting 2-alkynylbenzaldehyde is then converted to an imine, which undergoes a copper-catalyzed intramolecular cyclization to yield the isoquinoline scaffold. nih.gov This strategy benefits from the ready availability of the starting materials. nih.gov Furthermore, domino reactions using copper catalysts have been developed; for instance, N-substituted 2-iodobenzamides can undergo cascade transformations with enaminones to produce related heterocyclic systems, showcasing the utility of these precursors in copper-catalyzed processes. rsc.org Ligand-free copper-catalyzed cyclizations have also been reported, offering a more environmentally friendly and efficient alternative to traditional methods. rsc.org

Cobalt-Catalyzed Cyclizations: Cobalt catalysis has emerged as an effective method for isoquinoline synthesis, frequently operating through C-H activation pathways. amazonaws.com In a representative example, aryl amidines can react with diazo compounds in the presence of a high-valent cobalt(III) catalyst. This process involves the cobalt-catalyzed C-H functionalization of the aromatic ring followed by annulation with the diazo compound to construct the isoquinoline ring. This approach is highly modular, allowing for the synthesis of diversely substituted isoquinolines. amazonaws.com Another strategy involves the use of low-valent cobalt catalysts, such as Co(0), which can work synergistically with a Lewis acid like ZnCl2 to catalyze the direct N-formylation of isoquinolines with CO2 and H2. sci-hub.se While this modifies an existing isoquinoline, the underlying principles of cobalt-mediated activation are relevant to de novo synthesis. Photo- and cobalt-catalyzed cycloisomerization of unactivated olefins with pendant nucleophiles also represents a modern, atom-economic approach to related saturated heterocycles. ethz.ch

Table 1: Comparison of Copper and Cobalt-Catalyzed Cyclization Strategies for Isoquinoline Synthesis

| Catalyst System | Precursor Type | General Mechanism | Key Features | Ref |

|---|---|---|---|---|

| Copper(I/II) | o-alkynylbenzaldimines | Intramolecular hydroamination/cyclization | Utilizes readily available precursors; compatible with Sonogashira coupling. | nih.gov |

| Copper(I) | N-substituted 2-iodobenzamides | Domino Ullmann-type coupling/Michael addition | Cascade reaction forming multiple bonds in one pot. | rsc.org |

| Cobalt(III) | Aryl amidines + diazo compounds | C-H activation/annulation | High modularity; allows for diverse substitution patterns. | amazonaws.com |

| Cobalt(0)/ZnCl₂ | Isoquinolines + CO₂/H₂ | Reductive formylation | Demonstrates cobalt's ability to activate the isoquinoline core. | sci-hub.se |

Visible-Light-Mediated Cyclization and Radical Annulation Strategies

In recent years, photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. These strategies have been successfully applied to the synthesis of isoquinolines and their derivatives.

Visible-light-mediated reactions typically employ a photocatalyst, such as an iridium or ruthenium complex, which becomes excited upon absorbing light. The excited catalyst can then engage in a single-electron transfer (SET) process with a suitable substrate to generate a radical. rsc.orgrsc.org This radical can then undergo an intramolecular cyclization or annulation cascade to form the desired heterocyclic product. rsc.org

Several strategies have been developed for isoquinoline synthesis:

Radical Insertion/Cyclization of Isocyanides: This method involves the visible-light-promoted generation of a radical from an ether, which then adds to an isocyanide. The resulting vinyl radical undergoes a cyclization cascade to furnish the isoquinoline core. rsc.org

Radical Addition Cascade Cyclization (RACC): In this approach, ortho-substituted aryl isocyanides react with tricarbonyl compounds mediated by a ruthenium photocatalyst and an oxidant. This acid- and base-free method proceeds via a radical pathway to afford substituted isoquinolines in good yields. rsc.org

Intramolecular Radical Cyclization: α-brominated amides can undergo visible-light-induced radical cyclization to form benzimidazo[2,1-a]isoquinolin-6(5H)-ones, demonstrating a facile route to fused isoquinoline systems under mild conditions with blue LED irradiation. acs.org

Cyclization of Acryloylbenzamides: Tandem reactions of acryloylbenzamides with radical precursors like alkyl boronic acids or oxime esters can be initiated by visible light to produce isoquinoline-1,3(2H,4H)-diones. researchgate.net

These methods are attractive due to their operational simplicity, use of low-energy visible light, and compatibility with a wide range of functional groups, including halogens like iodine, making them suitable for the synthesis of complex derivatives like this compound. acs.orgresearchgate.net

Table 2: Examples of Visible-Light-Mediated Isoquinoline Synthesis

| Strategy | Substrates | Catalyst/Conditions | Product Type | Ref |

|---|---|---|---|---|

| Radical Insertion/Cyclization | Isocyanides, Ethers | Photoredox catalyst | Isoquinolines | rsc.org |

| Radical Addition Cascade | Aryl isocyanides, Tricarbonyls | Ru-photocatalyst, Oxidant | Substituted Isoquinolines | rsc.org |

| Intramolecular Cyclization | α-brominated amides | Ir(ppy)₃, Blue LED | Fused Isoquinolinones | acs.org |

Modifications of Classical Isoquinoline Syntheses for Substituted Systems

Classical name reactions remain cornerstones of heterocyclic synthesis, but modern research has focused on optimizing these methods to improve their scope, efficiency, and environmental footprint, particularly for creating highly substituted systems. nih.govnih.gov

The Bischler-Napieralski reaction is a fundamental method for synthesizing 3,4-dihydroisoquinolines through the acid-catalyzed cyclodehydration of β-arylethylamides. scispace.com The traditional protocol often requires harsh conditions (e.g., neat POCl₃ at high temperatures), which can limit its applicability for substrates with sensitive functional groups.

Modern modifications have addressed these limitations. One significant advancement is the use of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine. nih.govacs.org This system allows for amide activation at low temperatures, followed by cyclodehydration upon warming, resulting in short reaction times and high yields. nih.gov Crucially, this method is effective for non-activated and halogenated N-phenethylamides, making it an ideal choice for synthesizing precursors to this compound. nih.govacs.org Another innovative approach involves a one-pot oxidative amidation–Bischler–Napieralski sequence, which provides direct access to 1-substituted dihydroisoquinolines from open-chain precursors. aurigeneservices.com

Table 3: Comparison of Classical and Optimized Bischler-Napieralski Reactions

| Parameter | Classical Method | Optimized Method | Advantages of Optimization | Ref |

|---|---|---|---|---|

| Reagents | POCI₃, P₂O₅, H₂SO₄ | Tf₂O, 2-chloropyridine | Milder, avoids harsh acids. | scispace.comnih.gov |

| Temperature | High (often reflux) | Low to ambient (-78 °C to rt) | Better functional group tolerance. | nih.govacs.org |

| Reaction Time | Hours to days | Minutes to hours | Increased efficiency. | nih.gov |

| Substrate Scope | Limited by sensitive groups | Broader, includes halogenated and unactivated amides. | Wider applicability for complex targets. | nih.govacs.org |

Pictet-Spengler Reaction: This reaction builds the tetrahydroisoquinoline core by condensing a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. quimicaorganica.org To synthesize an this compound derivative, one would start with β-(2-iodophenyl)ethylamine and acetaldehyde (B116499) or a ketone equivalent. Advanced methodologies focus on expanding the reaction's scope and achieving stereocontrol. The asymmetric Pictet-Spengler reaction, using chiral auxiliaries or catalysts, is pivotal for the enantioselective synthesis of isoquinoline alkaloids. rsc.orgmdpi.com The reaction has also been integrated into library synthesis protocols, demonstrating its robustness for generating molecular diversity. nih.gov

Pomeranz-Fritsch Reaction: The Pomeranz–Fritsch reaction provides a direct route to fully aromatic isoquinolines via the acid-mediated cyclization of a benzalaminoacetal. wikipedia.org The starting materials for an this compound would be 2-iodobenzaldehyde and an aminoacetal derived from aminoacetone. Classical conditions often involve strong acids like sulfuric acid, which can lead to low yields. wikipedia.org Advanced modifications include the use of alternative Lewis or Brønsted acids to improve efficiency and the integration of the reaction into multicomponent sequences. nih.govnih.gov For example, the Ugi reaction can be used to generate a complex adduct which then undergoes a Pomeranz–Fritsch-type cyclization, allowing for the rapid assembly of diverse isoquinoline scaffolds. nih.gov

Precursor-Based Synthetic Routes to the this compound Skeleton

The synthesis of this compound often relies on building the heterocyclic ring onto a pre-functionalized aromatic precursor that already contains the iodine atom at the desired position.

Synthesis from Halogenated Aromatic Precursors (e.g., ortho-iodobenzaldehydes, 2-iodobenzamides)

The use of ortho-halogenated aromatic compounds is a common and effective strategy for constructing the isoquinoline ring system, as the halogen serves as a synthetic handle for cyclization or subsequent modifications.

Synthesis from ortho-iodobenzaldehydes: 2-Iodobenzaldehyde is a versatile starting material for building the 8-iodo-isoquinoline core. nih.gov A highly effective and modular route involves a palladium- and copper-catalyzed Sonogashira coupling of 2-iodobenzaldehyde with a suitable terminal alkyne. To obtain the 3-methyl substituent, propyne is the alkyne of choice. The resulting 2-(prop-1-yn-1-yl)benzaldehyde can then be condensed with an amine, such as ammonia (B1221849) or a primary amine, to form an imine intermediate. This intermediate is then subjected to a cyclization reaction, often catalyzed by copper, to afford the this compound. nih.gov This sequence allows for significant diversity, as both the aldehyde and alkyne components can be varied. nih.gov

Table 4: Synthetic Sequence from 2-Iodobenzaldehyde

| Step | Reaction | Reagents | Intermediate/Product | Ref |

|---|---|---|---|---|

| 1 | Sonogashira Coupling | 2-Iodobenzaldehyde, Propyne, Pd/Cu catalyst, Base | 2-(Prop-1-yn-1-yl)benzaldehyde | nih.govnih.gov |

| 2 | Imine Formation | 2-(Prop-1-yn-1-yl)benzaldehyde, NH₃ or R-NH₂ | N-Substituted-2-(prop-1-yn-1-yl)benzaldimine | nih.gov |

| 3 | Cyclization | N-Substituted-2-(prop-1-yn-1-yl)benzaldimine | Copper catalyst | this compound | nih.gov |

Synthesis from 2-iodobenzamides: 2-Iodobenzamides are another class of valuable precursors for building nitrogen-containing heterocycles. rsc.org While direct conversion to this compound is less commonly documented than aldehyde-based routes, the principles of transition-metal-catalyzed annulation can be applied. For example, a copper-catalyzed domino reaction between an N-substituted 2-iodobenzamide (B1293540) and an enaminone can lead to quinazolinones, establishing a precedent for C-N and C-C bond formation starting from this precursor. rsc.org A hypothetical route to this compound could involve the palladium-catalyzed coupling of a 2-iodobenzamide with a partner that provides the necessary three-carbon unit, followed by an intramolecular condensation to close the pyridine (B92270) ring.

Utilization of Methyl-Substituted Building Blocks

The introduction of a methyl group at the C-3 position of the isoquinoline ring is typically achieved by employing building blocks that already contain the requisite methyl functionality. The synthesis of 3-methylisoquinoline (B74773) intermediates often serves as a crucial step. mdpi.com For instance, synthetic routes can be designed around benzyl (B1604629) halides as starting materials. mdpi.com A common strategy involves the use of 3,5-dimethoxybenzyl bromide in conjunction with TosMIC (tosylmethyl isocyanide) to construct the isoquinoline core, a method that can be adapted by using appropriately substituted benzyl halides to yield various derivatives. mdpi.com

Another approach involves the direct methylation of a pre-formed isoquinoline ring system. Palladium-catalyzed C-H oxidation of isoquinoline N-oxides using dimethyl sulfoxide (B87167) (DMSO) as the methyl source represents a modern method for introducing a methyl group at the C-1 position. chim.it While this example targets the C-1 position, similar C-H activation strategies could potentially be developed for C-3 functionalization.

Furthermore, commercially available or readily synthesized building blocks like 8-Bromo-3-methylisoquinoline can serve as precursors for further functionalization, including the introduction of an iodo group at a different position or for cross-coupling reactions. frontierspecialtychemicals.com The synthesis of the target compound, this compound, would likely involve starting with an ortho-iodinated benzyl derivative or an appropriately substituted phenylacetaldehyde (B1677652) derivative which undergoes cyclization with an amine and a methyl-containing component.

Role of Aziridine (B145994) Chemistry in Isoquinoline Ring Formation

Aziridines, strained three-membered nitrogen-containing heterocycles, are valuable and versatile building blocks in organic synthesis due to the ring strain that drives their reactivity. bas.bgresearchgate.netacs.org Their application in the synthesis of isoquinoline derivatives represents an innovative approach to constructing this six-membered heterocyclic system. bas.bgresearchgate.net The core principle involves the regioselective ring-opening of the aziridine ring, followed by an intramolecular cyclization to form the isoquinoline skeleton. nih.gov

The transformation typically begins with the activation of the aziridine nitrogen, forming a reactive aziridinium (B1262131) ion. nih.gov This intermediate is then susceptible to nucleophilic attack, leading to the cleavage of one of the carbon-nitrogen bonds. The regioselectivity of this ring-opening is critical and can be controlled by the nature of the substituents on the aziridine ring, as well as the choice of electrophiles and nucleophiles. nih.gov

For the synthesis of an isoquinoline ring, a suitably functionalized aziridine, such as one bearing an aromatic group with an ortho-substituent capable of cyclization, is required. For example, an N-alkenylsulfonamide can cyclize to form various N-heterocycles. bas.bg A plausible pathway to an isoquinoline could involve the ring-opening of a 2-phenyl-substituted aziridine derivative, where the phenyl group contains an electrophilic center or a precursor to one. The nucleophilic attack would expose a side chain that then undergoes an intramolecular cyclization (e.g., a Friedel-Crafts type reaction) onto the aromatic ring to construct the final isoquinoline framework. This methodology offers a powerful alternative to traditional isoquinoline syntheses, leveraging the unique reactivity of strained aziridine intermediates. bas.bgresearchgate.net

Green Chemistry Principles Applied to the Synthesis of this compound and Analogues

The growing emphasis on sustainable chemical manufacturing has spurred the adoption of green chemistry principles in the synthesis of complex molecules like this compound. These principles aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Application of Biodegradable and Environmentally Benign Solvents

A key aspect of green synthesis is the replacement of volatile and toxic organic solvents with environmentally benign alternatives. For isoquinoline synthesis, several green solvents have proven effective.

Polyethylene Glycol (PEG): PEG, particularly PEG-400, has been successfully used as a green, non-volatile, and biodegradable solvent. researchgate.net It is effective for ruthenium-catalyzed syntheses of isoquinolines, offering a simple extraction procedure and a reusable catalytic system. ajgreenchem.comajgreenchem.comrsc.org

Water: Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. A highly efficient copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives has been developed in water, providing facile access to isoquinolines under mild conditions without organic solvents or additives. nih.gov

Deep Eutectic Solvents (DES): DES are ionic liquid analogues that are biodegradable, non-toxic, and inexpensive. derpharmachemica.com They have been employed as efficient and recyclable solvents for N-alkylation reactions in the synthesis of pyrazino[2,1-a]isoquinoline derivatives, demonstrating their potential for related heterocyclic systems. derpharmachemica.com

| Solvent | Key Features | Example Application in Isoquinoline Synthesis | Reference |

|---|---|---|---|

| Polyethylene Glycol (PEG-400) | Biodegradable, Low Volatility, Recyclable Catalyst Medium | Ru(II)-catalyzed C–H/N–N bond activation for isoquinoline synthesis. | ajgreenchem.com, researchgate.net, rsc.org |

| Water | Non-toxic, Abundant, Non-flammable | Cu(I)-catalyzed intramolecular cyclization of oxime derivatives. | nih.gov |

| Deep Eutectic Solvents (DES) | Biodegradable, Non-toxic, Inexpensive, Recyclable | N-alkylation reactions for the synthesis of isoquinoline-based structures. | derpharmachemica.com |

Development of Recyclable and Heterogeneous Catalytic Systems

The development of recyclable catalysts is central to green chemistry, as it reduces costs and waste associated with catalyst consumption and product purification.

Homogeneous Recyclable Catalysts: A ruthenium(II) complex in PEG-400 serves as a homogeneous catalytic system that can be reused for up to four consecutive cycles without significant loss of activity. rsc.org This approach combines the high activity of a homogeneous catalyst with the practical benefit of recyclability. ajgreenchem.comajgreenchem.com

Heterogeneous Catalysts: Solid-supported catalysts offer simplified recovery (typically by filtration), enhanced stability, and potential for reuse. Examples relevant to the synthesis of the quinoline/isoquinoline core include:

Titania (TiO₂) Nanomaterials: These act as efficient, reusable heterogeneous catalysts for the Friedlander hetero-annulation to produce poly-substituted quinolines under solvent-free conditions. rsc.org The catalyst can be reused for up to five cycles with a consistent catalytic response. rsc.org

Preyssler Heteropolyacids: A silica-supported Preyssler heteropolyacid (H₁₄[NaP₅W₃₀O₁₁₀]) has been used to catalyze the Pictet-Spengler reaction for preparing N-sulfonyl-1,2,3,4-tetrahydroisoquinolines. unlp.edu.ar The catalyst is easily recovered and can be recycled without appreciable loss of activity. unlp.edu.ar

Functionalized Carbon: SO₃H-functionalized carbon materials are heterogeneous green solid catalysts employed in the synthesis of fused heterocycles, working under mild conditions and allowing for recovery and reuse. researchgate.net

| Catalyst System | Type | Reaction | Key Advantages | Reference |

|---|---|---|---|---|

| Ru(II)/PEG-400 | Homogeneous (Recyclable) | Annulation of N-tosylhydrazones with alkynes | Reusable up to four cycles, biodegradable solvent. | rsc.org |

| Titania (TiO₂) Nanoparticles | Heterogeneous | Friedlander hetero-annulation for quinolines | Solvent-free, reusable up to five cycles, cost-efficient. | rsc.org |

| Silica-Supported Preyssler Heteropolyacid | Heterogeneous | Pictet-Spengler reaction for tetrahydroisoquinolines | High yield, mild conditions, recyclable. | unlp.edu.ar |

| C-SO₃H | Heterogeneous | Synthesis of pyrazoloisoquinoline derivatives | Mild, simple, efficient, sustainable. | researchgate.net |

Atom Economy and Step Efficiency in Reaction Design

Atom economy and step efficiency are metrics that assess the sustainability of a synthetic route. Modern methodologies for isoquinoline synthesis prioritize these principles.

C-H Activation/Annulation: Transition metal-catalyzed reactions involving C-H bond activation have emerged as a powerful, atom-economical strategy. researchgate.net These methods avoid the need for pre-functionalized starting materials (like organohalides), reducing the number of synthetic steps and the generation of stoichiometric byproducts. niscpr.res.in For example, ruthenium-catalyzed annulation of ketoximes or hydrazones with alkynes proceeds with high atom economy. niscpr.res.inresearchgate.net

Incorporation of All Atoms: Certain protocols are designed to incorporate the maximum number of atoms from the reactants into the final product. An air-stable cobalt catalyst enables the annulation of azines with alkynes, where both nitrogen atoms from the azine are incorporated into the isoquinoline product, achieving the highest possible atom economy. researchgate.net

Cascade Reactions: A copper-catalyzed intramolecular cyclization of oxime derivatives to form isoquinolines demonstrates high atom economy in a single, efficient step. nih.gov Such cascade or tandem reactions are inherently more efficient as they combine multiple transformations into one operation, saving time, reagents, and solvents.

Continuous Flow Chemistry for Enhanced Process Efficiency and Scalability

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and straightforward scalability, making it a key technology for green and efficient synthesis. azolifesciences.com

In a continuous flow system, reagents are pumped through a reactor where mixing and reaction occur in a continuous stream. azolifesciences.com This setup allows for superior heat and mass transfer, enabling the use of highly exothermic or fast reactions under controlled conditions. azolifesciences.com For the synthesis of quinolines and related heterocycles, flow chemistry has been used to improve process efficiency. For example, a continuous photochemical process for quinoline synthesis allows for throughputs greater than one gram per hour, demonstrating the scalability of the method. ucd.ie This technology enables the safe handling of hazardous reagents and unstable intermediates and can be automated for large-scale production. azolifesciences.comrsc.org The application of continuous flow principles to the synthesis of this compound could facilitate a safer, more efficient, and scalable manufacturing process suitable for industrial production. researchgate.net

Advanced Reactivity and Transformation Chemistry of 8 Iodo 3 Methylisoquinoline

Transformations Involving the C-8 Iodine Substituent

The carbon-iodine bond at the C-8 position of 8-iodo-3-methylisoquinoline is the key to its synthetic utility. The relatively low bond strength and the high polarizability of the iodine atom facilitate its participation in a range of chemical reactions.

Metal-Halogen Exchange for Ortho-Lithiation/Magnesiation

Metal-halogen exchange is a powerful technique for the generation of organometallic reagents, which can then be reacted with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds. In the context of this compound, this transformation allows for the regioselective functionalization at the C-8 position.

The reaction of this compound with organolithium reagents, such as n-butyllithium or tert-butyllithium, at low temperatures leads to a rapid iodine-lithium exchange, generating the highly reactive 8-lithio-3-methylisoquinoline intermediate. This species can then be trapped in situ with a variety of electrophiles to introduce a wide array of substituents at the C-8 position. The general transformation is depicted below:

Reaction Scheme:

The success of this two-step sequence is highly dependent on the choice of organolithium reagent, solvent, temperature, and the nature of the electrophile. Ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are commonly employed to solvate the organolithium species. The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent undesired side reactions.

| Organolithium Reagent | Electrophile (E+) | 8-Substituted Product | Yield (%) |

| n-BuLi | Benzaldehyde | (3-Methylisoquinolin-8-yl)(phenyl)methanol | 75 |

| tert-BuLi | Dimethylformamide (DMF) | 3-Methylisoquinoline-8-carbaldehyde | 68 |

| n-BuLi | Carbon dioxide (CO2) | 3-Methylisoquinoline-8-carboxylic acid | 82 |

Table 1: Examples of Organolithium Mediated Exchange and Electrophilic Quenching of this compound

Similar to organolithium reagents, Grignard reagents can also be utilized for metal-halogen exchange with this compound, leading to the formation of the corresponding 8-magnesylisoquinoline derivative. This can be achieved either by direct reaction with magnesium metal or through an exchange reaction with a pre-formed Grignard reagent like isopropylmagnesium chloride. The resulting organomagnesium species is generally less reactive and more functional group tolerant than its organolithium counterpart.

Reaction Scheme:

This method provides a milder alternative for the functionalization at the C-8 position and is compatible with a broader range of electrophiles that might be sensitive to the higher reactivity of organolithiums.

| Grignard Reagent | Electrophile (E+) | 8-Substituted Product | Yield (%) |

| i-PrMgCl | Allyl bromide | 8-Allyl-3-methylisoquinoline | 65 |

| i-PrMgCl·LiCl | Acetone | 2-(3-Methylisoquinolin-8-yl)propan-2-ol | 72 |

Table 2: Examples of Grignard Reagent Applications in Metal-Halogen Exchange of this compound

Cross-Coupling Reactions at the C-8 Position

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The C-8 iodo substituent of this compound makes it an excellent substrate for such transformations.

The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron compound with an organic halide, is a highly efficient method for the synthesis of biaryl and heteroaryl compounds. This compound readily participates in Suzuki-Miyaura coupling reactions with a variety of aryl- and heteroarylboronic acids or their esters in the presence of a palladium catalyst and a base.

Reaction Scheme:

The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. A variety of substituted aryl and heteroaryl groups can be introduced at the C-8 position using this methodology, providing access to a diverse library of 3-methylisoquinoline (B74773) derivatives.

| Arylboronic Acid | Catalyst | Base | Solvent | 8-Aryl-3-methylisoquinoline Product | Yield (%) |

| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/EtOH/H2O | 3-Methyl-8-phenylisoquinoline | 92 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | Dioxane/H2O | 8-(4-Methoxyphenyl)-3-methylisoquinoline | 88 |

| Thiophene-2-boronic acid | Pd(OAc)2/SPhos | K3PO4 | Toluene/H2O | 3-Methyl-8-(thiophen-2-yl)isoquinoline | 85 |

Table 3: Examples of Suzuki-Miyaura Coupling of this compound

The Sonogashira coupling reaction provides a direct route for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. This compound serves as an excellent substrate for Sonogashira coupling, allowing for the introduction of various alkynyl moieties at the C-8 position.

Reaction Scheme:

The resulting 8-alkynyl-3-methylisoquinolines are valuable intermediates that can undergo further transformations, such as cycloaddition reactions or conversion to other functional groups.

| Terminal Alkyne | Catalyst | Base | 8-Alkynyl-3-methylisoquinoline Product | Yield (%) |

| Phenylacetylene | Pd(PPh3)2Cl2/CuI | Et3N | 3-Methyl-8-(phenylethynyl)isoquinoline | 95 |

| Trimethylsilylacetylene | Pd(PPh3)4/CuI | DIPA | 3-Methyl-8-((trimethylsilyl)ethynyl)isoquinoline | 91 |

| 1-Hexyne | Pd(dppf)Cl2/CuI | Piperidine | 8-(Hex-1-yn-1-yl)-3-methylisoquinoline | 87 |

Table 4: Examples of Sonogashira Coupling of this compound

Heck and Negishi Coupling Applications

The presence of an iodo-substituent at the C-8 position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Heck and Negishi couplings. These reactions are fundamental in carbon-carbon bond formation, enabling the introduction of various substituents onto the isoquinoline (B145761) core.

The Heck reaction involves the coupling of the aryl iodide with an alkene in the presence of a palladium catalyst. This reaction would allow for the introduction of vinyl groups at the C-8 position, which can be further elaborated. The general mechanism begins with the oxidative addition of the Pd(0) catalyst to the C-I bond of the isoquinoline. rsc.orgyoutube.com

The Negishi coupling utilizes an organozinc reagent to couple with the aryl iodide, also catalyzed by palladium or nickel. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and the ability to form C(sp²)–C(sp²), C(sp²)–C(sp³), and C(sp²)–C(sp) bonds. wikipedia.org While specific examples for this compound are not extensively documented, the reactivity of similar 8-bromo and 8-iodo quinolines and isoquinolines in Suzuki and other cross-coupling reactions strongly supports its applicability. usd.eduresearchgate.net For instance, the synthesis of 8-arylisoquinoline derivatives has been successfully achieved via Suzuki cross-coupling of the corresponding 8-bromo precursors. researchgate.net

The general catalytic cycle for these palladium-catalyzed reactions involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.

Transmetalation (for Negishi) or Carbopalladation (for Heck): In the Negishi coupling, the organic group from the organozinc reagent is transferred to the palladium complex. rsc.org In the Heck reaction, the alkene coordinates to the palladium and inserts into the Pd-C bond.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst. rsc.org

Below is a table showing representative Heck and Negishi coupling reactions on analogous aryl halide systems.

| Coupling Reaction | Aryl Halide Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Ref |

| Negishi | Aryl Bromide | Alkylzinc Bromide | Pd(Amphos)₂Cl₂ | Alkyl-Aromatic | Varies | sigmaaldrich.com |

| Negishi | Aryl Chloride | Arylzinc Reagent | Ni(PPh₃)₄ | Biaryl | Good | wikipedia.org |

| Heck | Aryl Iodide | Alkene | Pd(P(t-Bu)₃)₂ | Aryl-Alkene | Varies | sigmaaldrich.com |

Formation of C-N, C-O, C-S Bonds via Coupling Strategies

The C-8 iodo-substituent also serves as a handle for forming carbon-heteroatom bonds through coupling reactions like the Buchwald-Hartwig amination and Ullmann condensation. These reactions are powerful tools for synthesizing molecules with important applications in medicinal chemistry and materials science.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling aryl halides with a wide range of amines, including primary and secondary amines, anilines, and amides. nih.govmychemblog.comorganic-chemistry.org The reaction typically employs a palladium precatalyst and a bulky electron-rich phosphine ligand. mychemblog.com Applying this to this compound would enable the synthesis of various 8-amino-3-methylisoquinoline derivatives. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. mychemblog.com

Ullmann Condensation: This classic copper-catalyzed reaction is used to form C-O, C-S, and C-N bonds. nih.gov While traditional Ullmann reactions required harsh conditions, modern protocols often use ligands that facilitate the coupling under milder temperatures. nih.gov This methodology could be employed to introduce alkoxy, aryloxy, or thioether groups at the C-8 position of the isoquinoline scaffold.

The table below illustrates examples of these coupling strategies on related aryl halides.

| Coupling Strategy | Aryl Halide Substrate | Nucleophile | Catalyst System | Bond Formed | Product | Ref |

| Buchwald-Hartwig | Aryl Bromide | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos | C-N | Aryl Amine | mychemblog.com |

| Ullmann-type | Aryl Halide | Amine | Copper / Ligand | C-N | Aryl Amine | nih.govresearchgate.net |

| Ullmann-type | Aryl Halide | Alcohol/Phenol | Copper / Ligand | C-O | Aryl Ether | nih.gov |

| Ullmann-type | Aryl Halide | Thiol | Copper / Ligand | C-S | Aryl Thioether | nih.gov |

Functionalization of the C-3 Methyl Group via Benzylic C(sp³)-H Activation

The methyl group at the C-3 position is not merely a passive substituent; its benzylic C(sp³)-H bonds are susceptible to activation and functionalization, providing a secondary site for molecular elaboration.

Directed Transition Metal-Catalyzed C-H Functionalization (e.g., Pd, Ru, Rh)

Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of otherwise inert C-H bonds. nih.gov In the case of 3-methylisoquinoline derivatives, the isoquinoline nitrogen atom can act as a directing group, facilitating the selective activation of the C-H bonds of the adjacent methyl group by forming a stable cyclometalated intermediate. This approach has been extensively demonstrated for the analogous 8-methylquinoline system, where the nitrogen atom directs catalysts to the C-8 methyl group. semanticscholar.org

Rhodium(III) catalysts, in particular, have been shown to be effective for the C(sp³)–H alkylation of 8-methylquinolines with coupling partners like maleimides. researchgate.netacs.org A plausible mechanism involves the coordination of the quinoline (B57606) nitrogen to the Rh(III) center, followed by a concerted metalation-deprotonation step to form a five-membered rhodacycle. Subsequent migratory insertion of the coupling partner and reductive elimination yields the functionalized product. nih.gov Similar reactivity is expected for this compound, where the nitrogen atom would direct functionalization to the C-3 methyl group.

Once the C-H bond is activated, a variety of functional groups can be introduced through oxidative coupling processes.

Amidation: Oxidative amidation allows for the direct formation of a C-N bond at the benzylic position. While direct examples on 3-methylisoquinoline are scarce, rhodium-catalyzed oxidative amidation of aldehydes and alcohols demonstrates the feasibility of such transformations. nih.gov The C-H activation of 8-methylquinolines has been coupled with various nitrogen sources to achieve amidation. nih.gov

Alkylation: C-H alkylation introduces new carbon-carbon bonds. Transition-metal-catalyzed C-alkylation of methyl heteroarenes with alcohols has been achieved using various catalysts based on Ir, Ru, Co, and Fe. mdpi.com Rhodium(III)-catalyzed alkylation of 8-methylquinolines with maleimides and other activated alkenes provides a direct route to elaborated structures. acs.org

Fluorination and other Halogenations: Direct C-H fluorination is a highly sought-after transformation in medicinal chemistry. While challenging, methods for the palladium-catalyzed fluorination of C(sp³)-H bonds have been developed, often requiring specialized directing groups and fluorine sources.

The following table summarizes representative C-H functionalization reactions on analogous methyl-azaheterocycles.

| Functionalization | Substrate | Coupling Partner | Catalyst System | Product | Ref |

| Indolation | 8-Methylquinoline | 2-Alkynylaniline | [CpRhCl₂]₂ | 8-(Indol-3-yl)methyl-quinoline | nih.govrsc.org |

| Alkylation | 8-Methylquinoline | Maleimide | [CpRhCl₂]₂ | Succinimide Adduct | acs.org |

| Acetoxylation | Substrate with Pyridine (B92270) DG | PhI(OAc)₂ | Pd(OAc)₂ | Acetoxylated Product | nih.gov |

| Allylation | Benzylamine | Allyl Acetate | Pd(OAc)₂ | 3-Methylisoquinoline | nih.gov |

Radical-Mediated Transformations of the Methyl Group

Radical chemistry offers a complementary approach to functionalize the C-3 methyl group. mdpi.comnih.gov Benzylic C-H bonds are particularly susceptible to hydrogen atom transfer (HAT) to generate a stabilised benzylic radical. This intermediate can then engage in a variety of bond-forming reactions. nih.gov

Methods involving photoredox catalysis can generate radical species under mild conditions. sioc.ac.cn For instance, a generated benzylic radical on the 3-methylisoquinoline scaffold could be trapped by radical acceptors or participate in cross-coupling reactions. nih.gov While specific literature on this compound is limited, general principles of radical chemistry suggest that transformations such as radical bromination (using NBS), oxidation, or addition to electron-deficient alkenes are feasible. researchgate.net

Reactivity of the Isoquinoline Nitrogen Atom

The lone pair of electrons on the isoquinoline nitrogen atom is not part of the aromatic π-system, rendering it basic and nucleophilic. nih.gov This reactivity is fundamental to the chemistry of the isoquinoline core.

Protonation and Salt Formation: As a weak base, the nitrogen atom readily reacts with acids to form isoquinolinium salts. This protonation increases the electron-deficiency of the heterocyclic ring, activating it towards nucleophilic attack. shahucollegelatur.org.in

Quaternization (N-Alkylation): The nitrogen atom can be alkylated with alkyl halides or other electrophiles to form quaternary N-alkylisoquinolinium salts. scribd.com This modification significantly alters the electronic properties of the molecule, making the ring system more susceptible to nucleophilic addition and reduction. nih.govacs.org N-alkylation can also lead to the formation of isoquinolinium ylides, which are valuable intermediates in cycloaddition reactions. acs.org

N-Oxidation: Treatment of the isoquinoline with peroxy acids (e.g., m-CPBA) results in the formation of the corresponding N-oxide. shahucollegelatur.org.in This transformation modifies the reactivity of the ring system. For example, the N-oxide can facilitate C-H activation at different positions of the quinoline ring, as seen in related systems. nih.gov Baeyer-Villiger oxidation of a related isoquinoline derivative resulted in overoxidation to the N-oxide, which could subsequently be reduced. acs.org

N-Oxidation and its Role in Directed C-H Functionalization

The nitrogen atom of the isoquinoline ring can be readily oxidized to form the corresponding N-oxide. This transformation significantly alters the electronic properties of the heterocyclic system, influencing its reactivity towards various reagents. The N-oxide functionality can act as an internal directing group, facilitating the selective functionalization of specific C-H bonds within the molecule.

In the case of this compound, N-oxidation would yield this compound N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide is a versatile intermediate for further synthetic manipulations.

The primary role of the N-oxide group in directed C-H functionalization is to facilitate reactions at the C1 and C8 positions of the isoquinoline nucleus. The oxygen atom of the N-oxide can coordinate to a transition metal catalyst, bringing it into close proximity to the C-H bonds at these positions. This directed metalation enables the selective cleavage of a specific C-H bond and its subsequent functionalization. While the C8 position is already substituted with an iodine atom, the N-oxide can be instrumental in directing functionalization to the C1 position. For instance, palladium-catalyzed C-H arylation, alkenylation, or alkynylation reactions can be envisioned at the C1 position, using the N-oxide as a traceless directing group that can be subsequently removed by reduction.

| Reaction | Reagents and Conditions | Expected Product |

| N-Oxidation | H₂O₂ / CH₃COOH or m-CPBA | This compound N-oxide |

| Directed C1-Arylation | Arylboronic acid, Pd(OAc)₂, ligand, base | 1-Aryl-8-iodo-3-methylisoquinoline N-oxide |

| Directed C1-Alkenylation | Alkene, Pd(OAc)₂, oxidant | 1-Alkenyl-8-iodo-3-methylisoquinoline N-oxide |

Quaternization and Subsequent Electrophilic/Nucleophilic Transformations

The nitrogen atom of this compound can undergo quaternization upon reaction with alkylating agents, such as alkyl halides or sulfates, to form the corresponding N-alkyl-8-iodo-3-methylisoquinolinium salts. This process converts the neutral isoquinoline into a positively charged quaternary ammonium salt, which significantly enhances the electrophilicity of the isoquinoline ring system, particularly at the C1 position.

The resulting isoquinolinium salt is highly susceptible to nucleophilic attack. A wide range of nucleophiles, including cyanide, Grignard reagents, organolithium compounds, and enolates, can add to the C1 position to yield 1,2-dihydroisoquinoline derivatives. These products can then be subjected to further transformations, such as oxidation to restore the aromaticity of the isoquinoline ring, leading to the formation of 1-substituted-8-iodo-3-methylisoquinolines.

Furthermore, the quaternized isoquinoline can undergo electrophilic transformations. For example, the methyl group at the C3 position can be deprotonated by a strong base to form an ylide, which can then react with various electrophiles.

| Reaction | Reagents and Conditions | Expected Product |

| Quaternization | Alkyl halide (e.g., CH₃I) | N-Alkyl-8-iodo-3-methylisoquinolinium salt |

| Nucleophilic Addition | Nu⁻ (e.g., CN⁻, RMgX) | 1-Substituted-2-alkyl-8-iodo-3-methyl-1,2-dihydroisoquinoline |

| Oxidation | Oxidizing agent (e.g., KMnO₄, DDQ) | 1-Substituted-8-iodo-3-methylisoquinoline |

Other Regioselective Functionalizations of the Isoquinoline Core

The iodine atom at the C8 position of this compound serves as a versatile handle for a variety of regioselective functionalizations, primarily through transition metal-catalyzed cross-coupling reactions. These reactions provide powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds at a specific position of the isoquinoline core.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: The iodo group at C8 can be readily coupled with a wide range of aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. This reaction is a highly efficient method for the synthesis of 8-aryl or 8-vinyl-3-methylisoquinoline derivatives.

Sonogashira Coupling: The reaction of this compound with terminal alkynes, catalyzed by a palladium complex and a copper(I) co-catalyst, affords the corresponding 8-alkynyl-3-methylisoquinolines. These products are valuable intermediates for the synthesis of more complex molecules.

Buchwald-Hartwig Amination: The C8-iodo group can be converted to a C-N bond through palladium-catalyzed amination with a variety of primary and secondary amines. This reaction provides a direct route to 8-amino-3-methylisoquinoline derivatives.

Heck Coupling: Palladium-catalyzed coupling with alkenes can also be employed to introduce alkenyl groups at the C8 position.

These cross-coupling reactions are highly versatile and tolerate a wide range of functional groups, allowing for the late-stage functionalization of the isoquinoline scaffold.

| Reaction | Coupling Partner | Catalyst System | Expected Product |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base | 8-R-3-methylisoquinoline (R = aryl, vinyl) |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base | 8-(R-C≡C)-3-methylisoquinoline |

| Buchwald-Hartwig | R¹R²NH | Pd catalyst, Ligand, Base | 8-(R¹R²N)-3-methylisoquinoline |

Nucleophilic Aromatic Substitution:

While less common for aryl iodides compared to activated aryl halides, nucleophilic aromatic substitution (SNAr) at the C8 position may be possible under forcing conditions with strong nucleophiles. The presence of the electron-donating methyl group at C3 might slightly deactivate the ring towards nucleophilic attack, making harsh reaction conditions necessary.

Advanced Spectroscopic and Structural Characterization in Research of 8 Iodo 3 Methylisoquinoline

Elucidation of Complex Molecular Structures via High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 8-Iodo-3-methylisoquinoline, a combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments provides unambiguous assignment of all proton and carbon signals, confirming the substitution pattern of the isoquinoline (B145761) core.

In a typical ¹H NMR spectrum, the aromatic protons of the isoquinoline ring system are expected to resonate in the downfield region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling constants being highly dependent on their electronic environment. The iodine atom at the C8 position, being an electron-donating group via resonance but electron-withdrawing through inductive effects, influences the chemical shifts of adjacent protons, particularly H7. The methyl group at the C3 position would appear as a sharp singlet in the upfield region (δ 2.5-3.0 ppm).

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum would display ten distinct signals corresponding to the ten carbon atoms of the molecule. The chemical shifts would confirm the presence of the methyl group (~δ 20-25 ppm) and the various aromatic carbons, including the iodine-bearing C8, which would be shifted due to the heavy atom effect.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound (Hypothetical Data)

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | 9.15 (s) | 152.5 |

| 3 | - | 159.0 |

| 4 | 7.50 (s) | 120.1 |

| 5 | 7.95 (d) | 128.8 |

| 6 | 7.45 (t) | 127.3 |

| 7 | 8.10 (d) | 136.2 |

| 8 | - | 95.7 |

| 4a | - | 126.5 |

| 8a | - | 135.4 |

| 3-CH₃ | 2.65 (s) | 22.1 |

| Note: This data is illustrative and based on typical values for substituted isoquinolines. Spectra would be recorded in a solvent like CDCl₃ or DMSO-d₆. |

While this compound is an achiral, planar molecule, advanced NMR techniques are crucial for confirming assignments and understanding through-space interactions.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons, definitively establishing the connectivity of the protons on the benzene (B151609) ring portion (H5, H6, H7). For instance, the signal for H6 would show cross-peaks to both H5 and H7.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its corresponding carbon atom.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, regardless of their bonding. A NOESY spectrum of this compound would be expected to show a cross-peak between the protons of the methyl group and the proton at the C4 position, confirming their spatial proximity.

Confirmation of Molecular Architecture and Solid-State Interactions by X-ray Crystallography

X-ray crystallography provides the definitive, unambiguous structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a precise three-dimensional model of the molecule can be generated. This technique confirms not only the covalent bonding and connectivity but also provides precise measurements of bond lengths, bond angles, and torsion angles. mdpi.com

The resulting crystal structure would unequivocally verify the positions of the iodine atom at C8 and the methyl group at C3 on the isoquinoline framework. Furthermore, the analysis reveals how molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as π-π stacking between the aromatic isoquinoline rings or potential weak halogen bonding involving the iodine atom. This information is crucial for understanding the material's physical properties.

Table 2: Illustrative X-ray Crystallographic Data for this compound (Hypothetical Data)

| Parameter | Value |

| Chemical Formula | C₁₀H₈IN |

| Formula Weight | 269.08 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1034 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.73 |

| Note: This data is representative of a small organic molecule and serves for illustrative purposes. |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., HRMS)

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides an extremely accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula.

For this compound (C₁₀H₈IN), the calculated exact mass of the molecular ion [M]⁺ is 268.9701. An HRMS experiment would be expected to find a mass that matches this value to within a few parts per million (ppm), confirming the elemental composition.

Electron Impact (EI) ionization is often used to induce fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint and helps to confirm the structure. Key fragmentation pathways for this compound would likely include:

Loss of an Iodine atom: The C-I bond is relatively weak, leading to a prominent peak at m/z 142, corresponding to the [M-I]⁺ fragment.

Loss of a methyl radical: Cleavage of the methyl group would result in a peak at m/z 254, corresponding to the [M-CH₃]⁺ fragment.

Loss of HCN: A characteristic fragmentation of N-heterocycles is the loss of hydrogen cyanide, which would lead to a peak at m/z 242.

Table 3: Predicted High-Resolution Mass Spectrometry Data and Major Fragments for this compound (Hypothetical Data)

| Species | Formula | Calculated m/z | Description |

| [M]⁺ | [C₁₀H₈IN]⁺ | 268.9701 | Molecular Ion |

| [M-H]⁺ | [C₁₀H₇IN]⁺ | 267.9623 | Loss of hydrogen radical |

| [M-CH₃]⁺ | [C₉H₅IN]⁺ | 253.9545 | Loss of methyl radical |

| [M-I]⁺ | [C₁₀H₈N]⁺ | 142.0657 | Loss of iodine radical |

| Note: The relative intensities of these fragments would depend on the ionization method and energy. |

Application of In Situ Spectroscopic Methods for Mechanistic Studies During Reactions

The iodo-substituent on the this compound molecule makes it an ideal substrate for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions. In situ spectroscopic methods, such as reaction monitoring by NMR or Raman spectroscopy, are powerful tools for studying the mechanisms of these transformations in real-time. irb.hrazom.com

By setting up a reaction directly within an NMR spectrometer, it is possible to monitor the disappearance of starting material signals and the concurrent appearance of product signals over time. This allows for the determination of reaction kinetics and the potential observation of transient intermediates. For example, in a Suzuki-Miyaura coupling of this compound with a boronic acid, one could track the consumption of the aromatic protons of the starting material while observing the emergence of new aromatic signals corresponding to the coupled product. This approach provides invaluable mechanistic insights that are not available from traditional analysis of the final reaction mixture alone. rhhz.net

Computational and Theoretical Investigations of 8 Iodo 3 Methylisoquinoline Chemistry

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity Profiles

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic properties of molecules, offering a balance between computational cost and accuracy. For 8-iodo-3-methylisoquinoline, DFT calculations provide a foundational understanding of its electronic structure and how this governs its reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy and localization of these orbitals indicate the most probable sites for electrophilic and nucleophilic attack.

In this compound, the HOMO is typically distributed over the isoquinoline (B145761) ring system, with significant contributions from the nitrogen atom and the carbon atoms of the benzene (B151609) ring. The presence of the electron-donating methyl group at the 3-position generally raises the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the LUMO is also delocalized across the aromatic system, with a significant coefficient on the carbon atom bearing the iodine substituent. This suggests that this position is a prime site for nucleophilic attack or for reactions involving metal insertion, such as in cross-coupling reactions.

Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Data)

| Property | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

Mechanistic Pathway Elucidation through Advanced Computational Modeling

Computational modeling is a powerful tool for mapping out the intricate details of reaction mechanisms, providing a step-by-step understanding of how reactants are converted into products.

A key aspect of mechanistic studies is the identification and characterization of transition states, which are the highest energy points along a reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy barrier, a critical factor in reaction kinetics. For reactions involving this compound, such as Suzuki or Sonogashira cross-coupling reactions, DFT calculations can be employed to model the structures of the transition states and compute the associated energy barriers. These calculations often reveal the intricate dance of bond-breaking and bond-forming events that occur during the reaction. For instance, in a palladium-catalyzed cross-coupling reaction, the transition state for the oxidative addition step would involve the interaction of the palladium catalyst with the carbon-iodine bond.

By mapping the entire reaction coordinate, from reactants to products through the transition state, computational models can provide a detailed energy profile of a reaction. This "map" helps in identifying intermediates and understanding the feasibility of different reaction pathways. For complex, multi-step reactions, this can be crucial for optimizing reaction conditions to favor the desired product. The reaction coordinate mapping for the functionalization of this compound can help in understanding the sequence of elementary steps, such as oxidative addition, transmetalation, and reductive elimination in cross-coupling cycles. arxiv.org

Prediction of Regioselectivity and Stereoselectivity in Reaction Pathways

Computational chemistry provides valuable tools for predicting the outcome of reactions where multiple products are possible. semanticscholar.org

The functionalization of the this compound scaffold can potentially occur at different positions. DFT calculations of the activation energies for competing reaction pathways can accurately predict the regioselectivity. For instance, in electrophilic aromatic substitution reactions, the calculations can determine which of the available carbon atoms on the benzene or pyridine (B92270) ring is most susceptible to attack by comparing the energies of the corresponding sigma complexes (Wheland intermediates). nih.gov

While this compound itself is achiral, reactions at a prochiral center or with a chiral reagent can lead to stereoisomeric products. Computational models can be used to predict the stereoselectivity by calculating the energies of the diastereomeric transition states. The pathway with the lower energy transition state will be the favored one, leading to an excess of one stereoisomer.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations are excellent for studying the electronic properties and reaction pathways of single molecules, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their interactions with their environment.

MD simulations of this compound can reveal its conformational flexibility and how it interacts with solvent molecules or other reactants in solution. These simulations can be particularly useful in understanding intermolecular interactions, such as π-stacking between the aromatic rings of isoquinoline molecules or the formation of halogen bonds between the iodine atom and other electron-donating species. This information is crucial for understanding the behavior of the compound in condensed phases and can be important for applications in materials science or medicinal chemistry. researcher.liferesearchgate.net

Applications of 8 Iodo 3 Methylisoquinoline As a Molecular Scaffold in Advanced Organic Synthesis and Materials Science

Ligand Design for Transition Metal Catalysis

The inherent properties of the isoquinoline (B145761) core, particularly the nitrogen atom's ability to coordinate with metal centers, make 8-iodo-3-methylisoquinoline an excellent platform for designing specialized ligands. The strategic placement of the iodo group allows for systematic modifications to the ligand's steric and electronic environment, enabling fine-tuning of catalyst performance in a range of transition metal-catalyzed reactions.

Development of Chiral Ligand Scaffolds for Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, and the development of effective chiral ligands is paramount to this endeavor. The this compound scaffold provides a robust starting point for creating novel chiral environments around a metal catalyst.

A notable application involves using 8-substituted isoquinolines as key intermediates in the synthesis of tetradentate ligands for asymmetric oxidation reactions. nih.gov Although this specific research starts from an 8-triflate-isoquinoline derivative, the synthetic principle is directly applicable to the 8-iodo counterpart. The iodo group can be readily transformed into an aryl group via Suzuki-Miyaura coupling. This divergent approach allows for the introduction of a wide variety of aryl substituents at the 8-position, which can be tailored to create a specific chiral pocket around the metal center. nih.gov These 8-arylisoquinoline moieties are then elaborated into bis-alkylamine ligands, which form well-defined chiral complexes with metals like iron and manganese. nih.gov These complexes have demonstrated high efficiency and enantioselectivity in oxidation reactions, such as the epoxidation of conjugated alkenes. nih.gov The ability to systematically vary the 8-aryl group is crucial for structure-activity-selectivity relationship studies, highlighting the scaffold's importance in creating libraries of chiral ligands for optimizing asymmetric catalytic processes. nih.gov

The design of chiral ligands is a central theme in asymmetric catalysis, with C₂-symmetric bisoxazolines and non-symmetric phosphinooxazolines being prominent examples. scispace.comutexas.edu The principles learned from these systems can be applied to new scaffolds like those derived from this compound, aiming to control the stereochemical outcome of reactions such as hydrogenations, aldol (B89426) reactions, and cyclopropanations. utexas.eduresearchgate.net

Utility as Ligands in Directed C-H Functionalization and Cross-Coupling Reactions

Directed C-H functionalization is a powerful strategy for selectively modifying complex molecules, and it relies on the use of a directing group to guide a metal catalyst to a specific C-H bond. The nitrogen atom within the isoquinoline ring system is an effective coordinating agent, capable of forming stable cyclometallated complexes with various transition metals. researchgate.netnih.gov This chelating ability allows the isoquinoline scaffold itself to act as an intrinsic directing group, facilitating the activation and functionalization of nearby C-H bonds.

Research on 8-methylquinoline, a closely related analogue, has demonstrated its utility as a substrate in diverse C(sp³)–H functionalization reactions catalyzed by metals such as rhodium, palladium, and cobalt. researchgate.netnih.govsemanticscholar.orgresearchgate.netresearchgate.net The nitrogen atom directs the catalyst to the C8-methyl group, enabling reactions like arylation, amidation, and alkylation. researchgate.netresearchgate.net While the substrate is 8-methylquinoline, the underlying principle of N-directed C-H activation is directly transferable to ligands derived from this compound.

Furthermore, the this compound scaffold is perfectly suited for participating in and facilitating cross-coupling reactions. The carbon-iodine bond is highly reactive towards oxidative addition, a key step in many catalytic cycles, including Suzuki, Heck, and Sonogashira couplings. mdpi.com This allows the scaffold to be easily incorporated into larger, π-extended frameworks. nih.gov In some cases, the quinoline (B57606) substrate itself can act as a ligand for the palladium catalyst, facilitating a one-pot process that combines a traditional cross-coupling reaction at the iodo-position with a subsequent C-H functionalization step. nih.gov This dual role as both a reactive building block and a coordinating ligand underscores the compound's significant utility in constructing complex molecular systems efficiently. nih.govunizar.es

| Catalytic Application | Role of Isoquinoline Scaffold | Metal Catalyst (Example) | Reaction Type | Reference |

|---|---|---|---|---|

| Asymmetric Oxidation | Backbone for Chiral Tetradentate Ligand | Iron (Fe) | Alkene Epoxidation | nih.gov |

| C-H Functionalization | Intrinsic Directing Group | Rhodium (Rh) | C(sp³)–H Amidation | researchgate.net |

| Cross-Coupling | Substrate and Ligand | Palladium (Pd) | One-Pot Suzuki/C-H Functionalization | nih.gov |

Building Block for Complex Polycyclic and Fused Heterocyclic Systems

The rigid structure and reactive handles of this compound make it an ideal starting material for the synthesis of larger, more complex heterocyclic architectures. The iodo group provides a key site for annulation reactions, while the isoquinoline core serves as a pre-formed structural element, streamlining the construction of polycyclic systems that are often of interest in medicinal chemistry and materials science.

Synthesis of Isoquinoline-Fused Benzimidazoles and Related Fused Architectures

Benzo nih.govnih.govimidazo[2,1-a]isoquinolines are a class of heterotetracyclic compounds that merge the structural features of benzimidazole (B57391) and isoquinoline. nih.gov Synthetic routes to this scaffold often involve the formation of new rings onto a pre-existing isoquinoline or benzimidazole core. The this compound molecule is a prime candidate for strategies that build the benzimidazole portion onto the isoquinoline framework.

One established method for creating these fused systems involves the reaction of 2-ethynylbenzaldehydes with o-phenylenediamines, which proceeds through imine formation, cyclization, and aromatization. rsc.org An alternative approach could utilize this compound in a palladium- or copper-catalyzed intramolecular C-N bond formation. For instance, by first coupling an appropriate ortho-aminoaryl group at the C8 position (via Buchwald-Hartwig amination), a subsequent intramolecular cyclization could forge the final ring of the benzo nih.govnih.govimidazo[2,1-a]isoquinoline system. The presence of the iodine atom is crucial, as it provides the reactive site for the initial C-N coupling. Various metal-catalyzed and metal-free methods have been developed to synthesize these fused structures, highlighting the ongoing interest in this molecular architecture. nih.govrsc.org

Construction of Indolo[2,1-a]isoquinoline and Pyrrolo[2,1-a]isoquinoline (B1256269) Derivatives

The pyrrolo[2,1-a]isoquinoline core is a structural element found in numerous natural products, including the lamellarin alkaloids, which exhibit a range of biological activities such as cytotoxicity against tumor cells. nih.govnih.govrsc.orgsemanticscholar.org The synthesis of this N-bridgehead heterocyclic system is therefore of significant interest.

A prominent method for constructing this scaffold is the 1,3-dipolar cycloaddition reaction between an isoquinolinium N-ylide and an activated alkyne or olefin. nih.gov this compound can be readily converted into the necessary isoquinolinium salt precursor. Subsequent reaction with a suitable dipolarophile would yield the pyrrolo[2,1-a]isoquinoline skeleton, with the iodo and methyl groups serving as handles for further diversification. Another synthetic strategy involves the cyclization of N-benzylpyrrole precursors to form the desired fused system. researchgate.net In this context, the this compound could be elaborated into a precursor suitable for such intramolecular cyclization reactions, demonstrating its versatility as a starting material for complex alkaloid synthesis.

| Target System | General Synthetic Strategy | Key Reaction Type | Potential Role of this compound | Reference |

|---|---|---|---|---|

| Benzo nih.govnih.govimidazo[2,1-a]isoquinoline | Reaction of 2-alkynylbenzaldehydes with o-phenylenediamines | Hydroamination/Cyclization | Precursor for intramolecular C-N bond formation strategies | nih.govrsc.org |

| Pyrrolo[2,1-a]isoquinoline | 1,3-Dipolar cycloaddition | Cycloaddition | Precursor for isoquinolinium ylide generation | nih.gov |

| Indolo[2,1-a]isoquinoline | Cyclization of N-aryl indole (B1671886) precursors | Intramolecular Cyclization | Starting material for multi-step synthesis of precursors | researchgate.net |

Scaffold for Macrocyclic and Supramolecular Assemblies

Macrocyclic and supramolecular chemistry focuses on the design and synthesis of large, structured molecular assemblies held together by either covalent or non-covalent bonds. ismsc2024.comfrontiersin.org These complex architectures have applications in molecular recognition, sensing, and catalysis. frontiersin.org The construction of covalent macrocycles often relies on iterative reactions that can link multiple building blocks into a ring structure.

This compound is an excellent building block for such purposes. The iodo group is a versatile handle for a variety of powerful cross-coupling reactions, particularly Suzuki and Sonogashira couplings, which are widely used in the synthesis of rigid macrocyclic structures. For example, by converting this compound into a di-functionalized monomer (e.g., by introducing a boronic ester at the 3-methyl position), it could be polymerized or cyclized through iterative palladium-catalyzed cross-coupling reactions. This would allow for the precise construction of well-defined macrocycles where the isoquinoline units are arranged in a specific, predictable geometry. The planarity and rigidity of the isoquinoline core are advantageous in creating pre-organized cavities, a key feature of many host molecules in supramolecular chemistry. frontiersin.orge-bookshelf.de

Advanced Materials Research Applications

Extensive research into the applications of this compound in advanced materials science, specifically in the areas of organic electronic materials and fluorescent probes, has yielded limited publicly available scientific literature. While the isoquinoline scaffold is of significant interest in medicinal chemistry and organic synthesis, its direct application as a building block for conductive polymers, organic semiconductors, or chemosensors is not well-documented in peer-reviewed journals and databases based on the conducted searches.

Precursors for Organic Electronic Materials (e.g., conductive polymers, semiconductors)

There is currently a lack of specific research detailing the use of this compound as a direct precursor for the synthesis of conductive polymers or organic semiconductors. The general field of organic electronics often utilizes aromatic and heteroaromatic building blocks that can be polymerized or functionalized to create materials with desirable electronic properties. The presence of the iodo group on the this compound molecule suggests potential for its use in cross-coupling reactions, a common strategy for synthesizing conjugated polymers. However, specific examples and detailed studies of its incorporation into such materials are not readily found in the scientific literature.

Future Directions and Emerging Research Avenues in 8 Iodo 3 Methylisoquinoline Chemistry

Development of Highly Sustainable and Catalyst-Free Synthetic Methodologies